1,3-Benzodioxole, 5-(bromomethyl)-6-nitro-
Overview
Description
1,3-Benzodioxole, 5-(bromomethyl)-6-nitro- is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzo[1,3]dioxole, featuring both bromomethyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-(bromomethyl)-6-nitro- typically involves the bromination of 6-nitro-benzo[1,3]dioxole. One common method is the reaction of 6-nitro-benzo[1,3]dioxole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5-(bromomethyl)-6-nitro- can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The primary product is 5-(Aminomethyl)-6-nitro-benzo[1,3]dioxole.
Oxidation: Potential products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1,3-Benzodioxole, 5-(bromomethyl)-6-nitro- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-(bromomethyl)-6-nitro- depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group, which can participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxybenzyl bromide: Similar structure but lacks the nitro group.
5-Bromo-1,3-benzodioxole: Similar structure but lacks the nitro and bromomethyl groups.
6-Nitro-1,3-benzodioxole: Similar structure but lacks the bromomethyl group.
Uniqueness
1,3-Benzodioxole, 5-(bromomethyl)-6-nitro- is unique due to the presence of both bromomethyl and nitro groups on the benzo[1,3]dioxole ring.
Properties
IUPAC Name |
5-(bromomethyl)-6-nitro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-3-5-1-7-8(14-4-13-7)2-6(5)10(11)12/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMUETBCASLXSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274898 | |
Record name | 5-(Bromomethyl)-6-nitro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53413-68-6 | |
Record name | 5-(Bromomethyl)-6-nitro-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53413-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-6-nitro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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